

An In-depth Technical Guide to Alexa Fluor 532

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alexa Fluor 532*

Cat. No.: *B13705348*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of fluorescent probes is paramount for accurate and reproducible experimental outcomes. This guide provides a detailed overview of **Alexa Fluor 532**, a widely used yellow fluorescent dye, with a focus on its core physicochemical properties, and practical applications.

Core Properties of Alexa Fluor 532

Alexa Fluor 532 is a bright, photostable, and water-soluble fluorescent dye.^{[1][2]} Its fluorescence is insensitive to pH in the range of 4 to 10, which makes it a robust choice for various biological applications.^{[1][2]} The succinimidyl ester (NHS ester) form of **Alexa Fluor 532** is the most common derivative used for labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.^[1]

Molecular Characteristics

The fundamental properties of **Alexa Fluor 532** NHS Ester are summarized below.

Property	Value
Molecular Formula	C34H33N3O11S2 ^[3]
Molecular Weight	723.8 g/mol ^{[1][3]}
IUPAC Name	12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.0 ^{3,11} .0 ^{5,9} .0 ^{15,19}]icos-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate ^[3]

Spectroscopic Properties

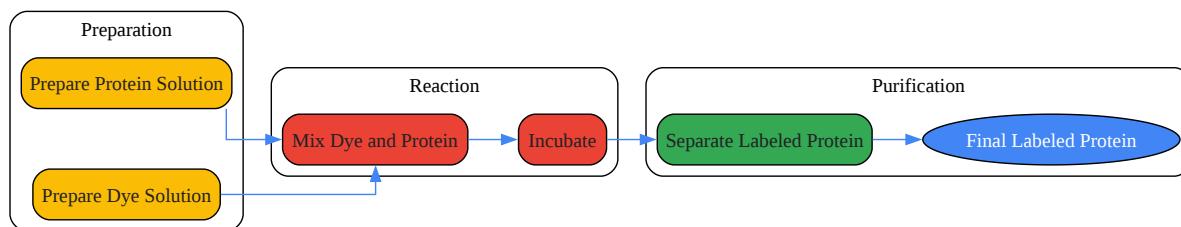
The spectral characteristics of **Alexa Fluor 532** make it particularly suitable for excitation by the frequency-doubled Nd:YAG laser line (532 nm).^{[1][4]}

Parameter	Value
Excitation Maximum (Ex)	532 nm ^[5]
Emission Maximum (Em)	554 nm ^[5]
Extinction Coefficient	81,000 cm ⁻¹ M ⁻¹ ^{[1][5]}
Quantum Yield	0.61 ^[5]

Experimental Protocols

The amine-reactive **Alexa Fluor 532** NHS ester is a versatile tool for labeling biomolecules. What follows is a detailed protocol for a typical protein conjugation reaction.

Protein Labeling with Alexa Fluor 532 NHS Ester


This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL.^[1] It is recommended to test three different molar ratios of the reactive dye to the protein to determine the optimal degree of labeling.^[1]

Materials:

- **Alexa Fluor 532 NHS Ester**
- High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
- Protein of interest in an amine-free buffer
- 0.1–0.2 M sodium bicarbonate buffer, pH 8.3
- Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

- Prepare the Dye Solution: Dissolve the **Alexa Fluor 532** NHS ester in DMF or DMSO.
- Prepare the Protein Solution: Dissolve the protein in the sodium bicarbonate buffer.
- Reaction: Add the reactive dye solution to the protein solution while gently stirring.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.

[Click to download full resolution via product page](#)

Protein Labeling Workflow

Principle of Fluorescence

The underlying principle of **Alexa Fluor 532**, like other fluorophores, is the process of absorbing and emitting light energy. This process is central to its application in various detection and imaging techniques.

[Click to download full resolution via product page](#)

Principle of Fluorescence

Applications in Research and Drug Development

Alexa Fluor 532 is a versatile dye used in a variety of applications due to its bright and stable signal.[\[1\]](#)

- Fluorescence Microscopy: Its spectral properties make it well-suited for fluorescence microscopy applications.
- Flow Cytometry: **Alexa Fluor 532** can be used for flow cytometry, particularly with instruments equipped with a 532 nm laser.[\[5\]](#)
- Immunofluorescence: It is commonly conjugated to antibodies for immunofluorescent staining of cells and tissues.
- Super-Resolution Microscopy: **Alexa Fluor 532** is also utilized in advanced imaging techniques such as dSTORM (direct stochastic optical reconstruction microscopy).[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Invitrogen Alexa Fluor 532 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]
- 2. BP Fluor 532, Alexa Fluor 532 equivalent | BroadPharm [broadpharm.com]
- 3. Alexa Fluor 532 | C34H33N3O11S2 | CID 23543063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alexa Fluor 532 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Alexa Fluor 532]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13705348#alexa-fluor-532-molecular-weight-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com